Pholidotol C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

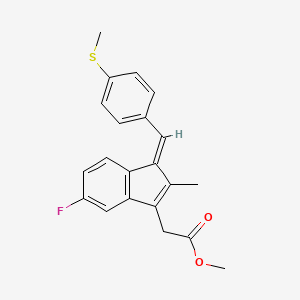

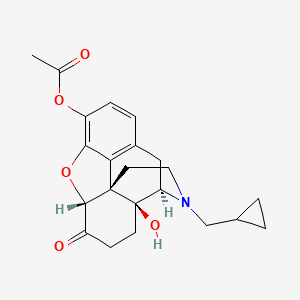

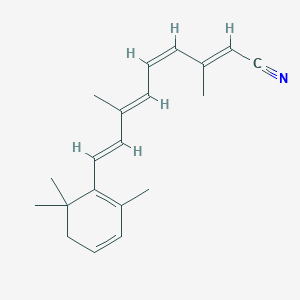

Pholidotol C is an organic compound with the chemical formula C15H14O4. It is a stilbene derivative, specifically (E)-2′,3,3′-trihydroxy-5-methoxystilbene. This compound is isolated from the air-dried whole plant of Pholidota chinensis Lindl., a traditional medicinal plant distributed in the southeast of China . This compound is known for its unique aromatic properties and is used in various applications, including perfumes, cosmetics, and pharmaceuticals .

Métodos De Preparación

Pholidotol C is typically obtained through the extraction of natural products from plants. The common method of preparation involves distillation or solvent extraction from woody plants such as Aranga, benzoin, and frankincense . The synthetic route involves the isolation of the compound from the air-dried whole plant of Pholidota chinensis Lindl. using repeated-column chromatography on silica gel, octadecylsilane (ODS), Sephadex LH-20, and preparative HPLC (ODS or silica gel) .

Análisis De Reacciones Químicas

Pholidotol C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ethanol, dimethylformamide, and chloroform . The major products formed from these reactions are typically other stilbene derivatives and dihydrophenanthrene derivatives .

Aplicaciones Científicas De Investigación

Pholidotol C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its nitric oxide inhibitory and radical-scavenging activities . These properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . Additionally, this compound is used as a natural fragrance ingredient in perfumes, cosmetics, and oral care products due to its unique and long-lasting aroma .

Mecanismo De Acción

The mechanism of action of Pholidotol C involves its inhibitory effects on nitric oxide production and radical-scavenging activity . It reduces inducible nitric oxide synthase mRNA expression, which is responsible for the synthesis of nitric oxide in macrophages . This mechanism is particularly important in the context of inflammatory diseases, where excessive production of nitric oxide can lead to severe damage to host cells and tissues .

Comparación Con Compuestos Similares

Pholidotol C is similar to other stilbene derivatives such as Pholidotol D, lusianthridin, cannabidihydrophenanthrene, coelonin, hircinol, erianthridin, 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene, eulophiol, and 2,4,7-trihydroxy-9,10-dihydrophenanthrene . this compound is unique due to its specific inhibitory effects on nitric oxide production and its potent radical-scavenging activity .

Propiedades

Fórmula molecular |

C15H14O4 |

|---|---|

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]benzene-1,2-diol |

InChI |

InChI=1S/C15H14O4/c1-19-13-8-10(7-12(16)9-13)5-6-11-3-2-4-14(17)15(11)18/h2-9,16-18H,1H3/b6-5+ |

Clave InChI |

FLVGCCAMNYCNKH-AATRIKPKSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=CC=C2)O)O |

SMILES canónico |

COC1=CC(=CC(=C1)O)C=CC2=C(C(=CC=C2)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)

![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)

![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)

![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)

![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)